N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide
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Overview
Description
“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of its elements . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The sp3-hybridization allows efficient exploration of the pharmacophore space .Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by indole derivatives , the effects could be diverse.
Biochemical Analysis
Biochemical Properties
Based on the presence of the indole nucleus and the pyrrolidine ring, it can be inferred that this compound may interact with multiple receptors and enzymes . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a wide range of effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBFEYBYWMFNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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